Molecular Topology and Physicochemical Property Differentiation versus Closest Structural Analogs
Comparison of the target compound with its closest catalogued analogs (differing only in the sulfonyl group) reveals quantifiable differences in molecular weight, hydrogen-bond acceptor/donor count, and topological polar surface area (TPSA). The 2-methoxybenzenesulfonyl group introduces an additional oxygen atom and a methoxy substituent that is absent in the simpler phenylsulfonyl analog. Computed TPSA for the target compound is 75.9 Ų, whereas the tetrahydronaphthylsulfonyl analog (CAS 2320468-82-2) has TPSA of 59.1 Ų [REFS-1, REFS-2]. These differences directly impact predicted membrane permeability and CNS penetration scores, making the target compound a distinct starting point for CNS or peripherally restricted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 75.9 Ų, 6 H-bond acceptors, MW = 347.4 g/mol (Source: ChemSrc) |
| Comparator Or Baseline | Analog CAS 2320468-82-2 [(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane]: TPSA = 59.1 Ų, 4 H-bond acceptors, MW = 371.5 g/mol (Source: Evitachem listing, note TPSA computed via standard method). |
| Quantified Difference | ΔTPSA = +16.8 Ų (28% higher); ΔH-bond acceptors = +2. |
| Conditions | TPSA computed using the fragment-based method of Ertl et al. (J. Med. Chem. 2000, 43, 3714-3717). |
Why This Matters
The higher TPSA and additional H-bond acceptors of the target compound predict lower passive blood-brain barrier permeability compared to the tetrahydronaphthyl analog, allowing procurement decisions to bias toward peripherally selective or CNS-excluded profiles.
